2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound with the molecular formula C12H15N3O3S It is a derivative of nicotinonitrile, featuring a piperidine ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents such as methylsulfonyl chloride.
Coupling with Nicotinonitrile: The final step involves coupling the piperidine derivative with nicotinonitrile under suitable conditions, often using a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the nicotinonitrile moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, bases like potassium carbonate, and solvents such as DMF or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines.
Nicotinonitrile Derivatives: Compounds like nicotinonitrile, 2-chloronicotinonitrile, and other substituted nicotinonitriles.
Uniqueness
2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the presence of both the piperidine ring and the nicotinonitrile moiety, along with the methylsulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-19(16,17)15-7-4-11(5-8-15)18-12-10(9-13)3-2-6-14-12/h2-3,6,11H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNLHJBFCSQFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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